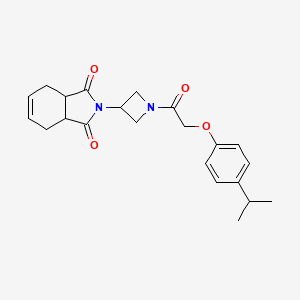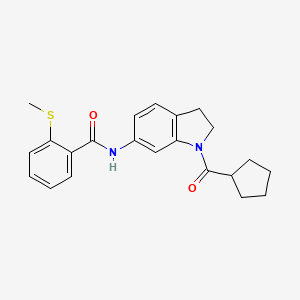![molecular formula C14H17N5O3S B3008800 2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide CAS No. 1189926-79-1](/img/structure/B3008800.png)
2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide” is a complex organic molecule. It contains a total of 53 bonds, including 32 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 4 double bonds, and 11 aromatic bonds. The structure also includes 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, and 1 twelve-membered ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The molecule contains a variety of bond types, including single, double, and aromatic bonds. The presence of multiple rings, including five-membered, six-membered, nine-membered, and twelve-membered rings, adds to the complexity of the structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Techniques
The development of complex organic molecules like "2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide" often involves intricate synthesis and characterization methods. Research has been conducted on various synthesis techniques, highlighting the importance of specific methods in achieving high yields and desired functionalities. For instance, the study by King (2007) describes a high-yielding cyclisation process that could be relevant for constructing similar complex molecules, demonstrating the significance of acyliminium ion cyclisation in organic synthesis (King, 2007).
Structural and Functional Analysis
Understanding the structure and function of complex molecules is crucial for identifying their potential applications. Techniques such as X-ray diffraction, NMR, and IR spectroscopy are commonly used for structural elucidation. The research by Lazareva et al. (2017) on the silylation of N-(2-hydroxyphenyl)acetamide and the resulting heterocycles showcases the application of these techniques in determining the structure and properties of newly synthesized compounds (Lazareva et al., 2017).
Potential Therapeutic Applications
While direct research on "this compound" and its specific applications might not be readily available, studies on related compounds provide insights into potential therapeutic uses. For example, the synthesis and biological evaluation of thiazole derivatives as anticancer agents, as discussed by Evren et al. (2019), highlight the ongoing efforts to discover new treatments for cancer (Evren et al., 2019).
Environmental and Green Chemistry
The application of green chemistry principles in the synthesis of complex organic compounds is an area of growing interest. Research aimed at developing environmentally friendly synthesis methods, such as the work by Reddy et al. (2014), demonstrates the potential for sustainable approaches in the discovery and development of new drugs (Reddy et al., 2014).
Wirkmechanismus
Target of Action
The primary target of this compound is Janus kinase 2 (JAK2) . JAK2 is a type of protein tyrosine kinase that transmits signals within cells. It plays a crucial role in the signaling pathways of various cytokines and growth factors that are important for blood cell development, inflammation, and immune responses.
Mode of Action
The compound interacts with JAK2 by binding to its active site, thereby inhibiting its kinase activity . This interaction is facilitated by a key H-bond interaction with the side chain of Tyr 931, which improves the compound’s selectivity for JAK family kinases .
Biochemical Pathways
By inhibiting JAK2, the compound disrupts the JAK-STAT signaling pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis . The disruption of this pathway can lead to a decrease in the production of inflammatory cytokines and growth factors, thereby potentially mitigating inflammatory and proliferative disorders.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammatory and proliferative responses due to the inhibition of JAK2 and the subsequent disruption of the JAK-STAT signaling pathway .
Eigenschaften
IUPAC Name |
2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-8(2)3-5-17-12(21)11-9(4-6-23-11)19-13(17)16-18(14(19)22)7-10(15)20/h4,6,8H,3,5,7H2,1-2H3,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEBYDQYWRSMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

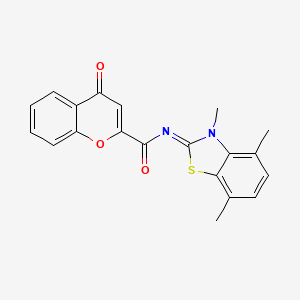
![4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3008719.png)
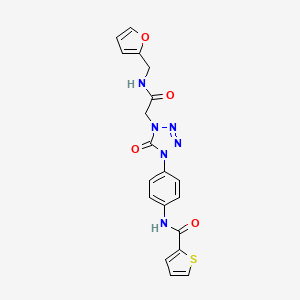
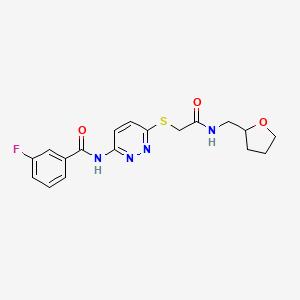
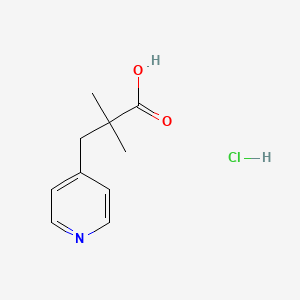
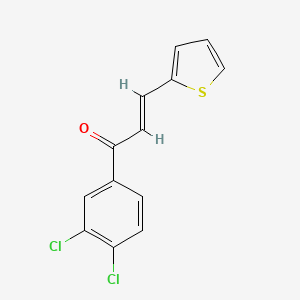
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)
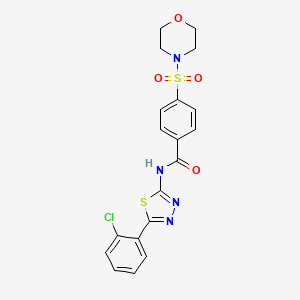
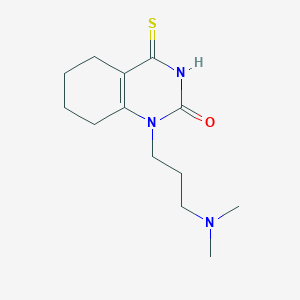
![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3008731.png)
![{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B3008732.png)

